molecular formula C10H11NO5 B1336156 2-(3-Methyl-4-nitrophenoxy)propanoic acid CAS No. 667412-76-2

2-(3-Methyl-4-nitrophenoxy)propanoic acid

Cat. No. B1336156
M. Wt: 225.2 g/mol
InChI Key: WOWVFMALMORJJS-UHFFFAOYSA-N
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Description

“2-(3-Methyl-4-nitrophenoxy)propanoic acid” is an organic compound. It is a solid at room temperature . The molecular weight of this compound is 225.2 .


Molecular Structure Analysis

The molecular formula of “2-(3-Methyl-4-nitrophenoxy)propanoic acid” is C10H11NO5 . The InChI code for this compound is 1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

“2-(3-Methyl-4-nitrophenoxy)propanoic acid” is a solid at room temperature . It has a molecular weight of 225.2 .

Scientific Research Applications

Anti-inflammatory Activities

The compound 2-(3-Methyl-4-nitrophenoxy)propanoic acid has been identified in the context of anti-inflammatory activities. For instance, a study isolated phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including similar structures, and tested their inhibitory effect on LPS-induced NO production in macrophage RAW264.7 cells. The results indicated modest inhibitory activities for related compounds, suggesting potential anti-inflammatory applications for structurally similar compounds (Ren et al., 2021).

Molecular Synthesis

In the field of molecular synthesis, 2-(3-Methyl-4-nitrophenoxy)propanoic acid-related structures are used as intermediates in the synthesis of complex molecules. For instance, a study outlined the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir. The synthesis involved several steps, including bromination, cyclization, Sandmeyer reaction, and others, highlighting the compound's role in creating intricate molecular structures (Chenhon, 2015).

Polymer and Material Science

In polymer and material science, derivatives of 2-(3-Methyl-4-nitrophenoxy)propanoic acid are explored for their potential applications. A study utilized phloretic acid, a naturally occurring phenolic compound, for the enhancement of reactivity of –OH bearing molecules towards benzoxazine ring formation, a reaction typically involving phenols. This research opens pathways for sustainable alternatives to phenol, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Fluorescence Derivatization

The use of derivatives of 2-(3-Methyl-4-nitrophenoxy)propanoic acid in fluorescence derivatization is another application. A study explored 3-(Naphthalen-1-ylamino)propanoic acid, coupling it with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. The resulting amino acid derivatives showed strong fluorescence, highlighting the compound's role in biological assays and research (Frade et al., 2007).

properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWVFMALMORJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393799
Record name 2-(3-methyl-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-nitrophenoxy)propanoic acid

CAS RN

667412-76-2
Record name 2-(3-methyl-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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